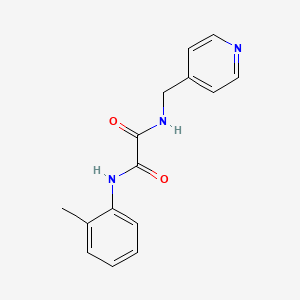

N-Pyridin-4-ylmethyl-N'-o-tolyl-oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

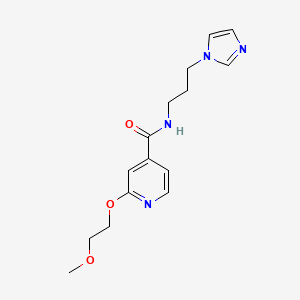

“N-Pyridin-4-ylmethyl-N’-o-tolyl-oxalamide” is a chemical compound that belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The precursor, N,N′-bis(pyridin-4-ylmethyl)oxalamide, was prepared in accordance with the literature procedure . It was dissolved in DMF and then carefully layered in different experiments with 2 ml of benzene, o-xylene, m-xylene, p-xylene, toluene, pyridine .Molecular Structure Analysis

In the oxalamide molecule, the central C2N2O2 atoms are planar . An intramolecular amide-N-H⋯O (amide) hydrogen bond is evident, which gives rise to an S(5) loop . Overall, the molecule adopts an anti-periplanar disposition of the pyridyl rings, and an orthogonal relationship is evident between the central plane and each terminal pyridyl ring .科学的研究の応用

Room Temperature Cu-Catalyzed N-Arylation

N,N'-Bis(pyridin-2-ylmethyl)oxalamide (a similar compound) has been demonstrated to be an effective promoter for the Cu-catalyzed N-arylation of oxazolidinones and primary and secondary amides with (hetero)aryl iodides at room temperature. This process exhibits excellent chemoselectivity and functional group tolerance, leading to a diverse range of N-arylation products (Bhunia, De, & Ma, 2022).

Reactivity with Zn(II) Salts

Pyridine-based compounds react with Zn(II) salts under different conditions to form various products, including coordination polymers and metallomacrocycles. These reactions are significantly influenced by the presence or absence of pyridine in the reaction mixture (Ghosh, Savitha, & Bharadwaj, 2004).

Antimicrobial Activity and Molecular Docking Studies

A novel synthesized compound, (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide, derived from pyridine-4-carboxaldehyde and sulfadiazine, displayed antimicrobial activity. Its properties were characterized using spectroscopy, and molecular docking studies suggested potential biological applications (Elangovan, Sowrirajan, Manoj, & Kumar, 2021).

Structural and Hirshfeld Surface Analysis

The crystallization and structural properties of N,N'-bis(pyridin-3-ylmethyl)oxalamide polymorphs have been studied, revealing insights into their molecular packing and the role of hydrogen bonding in their structural stability (Jotani, Zukerman-Schpector, Madureira, Poplaukhin, Arman, Miller, & Tiekink, 2016).

将来の方向性

The future directions for “N-Pyridin-4-ylmethyl-N’-o-tolyl-oxalamide” and similar compounds could involve further exploration of their potential use in non-linear optics . Research is focused on transferring the optical nonlinearity on the molecular level to macroscopic nonlinear- and electro-optic activity . This includes the incorporation of these molecules as guests into layered inorganic compounds, which might serve as the host carriers .

特性

IUPAC Name |

N'-(2-methylphenyl)-N-(pyridin-4-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2/c1-11-4-2-3-5-13(11)18-15(20)14(19)17-10-12-6-8-16-9-7-12/h2-9H,10H2,1H3,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKAWDJIFYSOBDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C(=O)NCC2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(2-methylphenyl)-N-(pyridin-4-ylmethyl)oxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{1-[6-chloro-2-(methylsulfanyl)pyridin-3-yl]-N-methylformamido}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2781103.png)

![7-benzyl-8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-2,3-dimethylaniline](/img/structure/B2781106.png)

![2-(benzo[d][1,3]dioxol-5-yl)-5-((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2781107.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2781109.png)

![1-(2,4-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2781115.png)

![N-(4-methylbenzyl)-2-[(2-methylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2781119.png)

![4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2781123.png)